molecular formula C57H36F18O3Pd2 B15300317 tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium

tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium

Cat. No.: B15300317
M. Wt: 1323.7 g/mol
InChI Key: MBJWMACRZMQFLZ-XFMSEHCGSA-N
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Description

Tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium is a complex organometallic compound It features a palladium core coordinated with three ligands of (1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium typically involves the reaction of palladium(II) acetate with (1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one in the presence of a suitable solvent such as toluene . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium can undergo various types of chemical reactions, including:

    Oxidation: The palladium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced, often leading to the formation of palladium nanoparticles.

    Substitution: Ligands can be substituted with other donor molecules, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium nanoparticles. Substitution reactions can result in a variety of new palladium complexes with different ligands.

Scientific Research Applications

Tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

    Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.

    Medicinal Chemistry: Research is ongoing into its potential use in developing new drugs, particularly for its ability to interact with biological molecules.

    Industrial Applications: It is investigated for use in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium exerts its effects involves the coordination of the palladium center with various substrates. This coordination can activate the substrates, making them more reactive and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of trifluoromethyl groups in tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium imparts unique electronic properties, making it more reactive in certain chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C57H36F18O3Pd2

Molecular Weight

1323.7 g/mol

IUPAC Name

(1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one;palladium

InChI

InChI=1S/3C19H12F6O.2Pd/c3*20-18(21,22)15-7-1-13(2-8-15)5-11-17(26)12-6-14-3-9-16(10-4-14)19(23,24)25;;/h3*1-12H;;/b3*11-5+,12-6+;;

InChI Key

MBJWMACRZMQFLZ-XFMSEHCGSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Pd].[Pd]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Pd].[Pd]

Origin of Product

United States

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